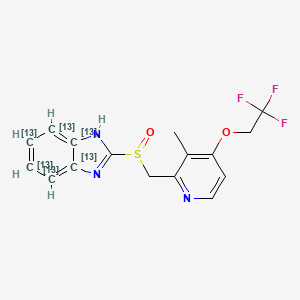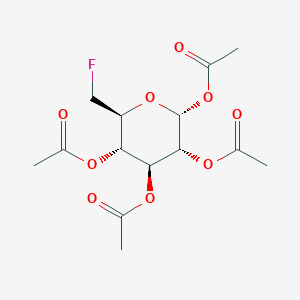
1,2,3,4-Tetra-o-acetyl-6-deoxy-6-fluoro-alpha-d-glucopyranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4-Tetra-o-acetyl-6-deoxy-6-fluoro-alpha-d-glucopyranose is a synthetic carbohydrate derivative It is structurally characterized by the presence of acetyl groups at the 1, 2, 3, and 4 positions, a deoxy group at the 6 position, and a fluorine atom replacing the hydroxyl group at the same position
Preparation Methods
The synthesis of 1,2,3,4-Tetra-o-acetyl-6-deoxy-6-fluoro-alpha-d-glucopyranose typically involves multiple steps. One common method includes the acetylation of a glucopyranose derivative followed by the introduction of the fluorine atom. The reaction conditions often require the use of acetic anhydride and a catalyst such as pyridine for the acetylation process. The fluorination step can be achieved using reagents like diethylaminosulfur trifluoride (DAST) under controlled conditions .
Chemical Reactions Analysis
1,2,3,4-Tetra-o-acetyl-6-deoxy-6-fluoro-alpha-d-glucopyranose undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under suitable conditions.
Hydrolysis: The acetyl groups can be hydrolyzed to yield the corresponding hydroxyl groups.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents depend on the desired outcome.
Common reagents used in these reactions include acids, bases, and specific nucleophiles. The major products formed depend on the type of reaction and the conditions employed .
Scientific Research Applications
1,2,3,4-Tetra-o-acetyl-6-deoxy-6-fluoro-alpha-d-glucopyranose has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex carbohydrate derivatives.
Biology: The compound is studied for its potential interactions with biological molecules, including enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of antiviral and anticancer drugs.
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetra-o-acetyl-6-deoxy-6-fluoro-alpha-d-glucopyranose involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The acetyl groups may also play a role in modulating the compound’s solubility and stability, affecting its overall bioavailability and efficacy .
Comparison with Similar Compounds
1,2,3,4-Tetra-o-acetyl-6-deoxy-6-fluoro-alpha-d-glucopyranose can be compared with other similar compounds such as:
1,2,3,4-Tetra-o-acetyl-6-azido-6-deoxy-d-glucopyranose: This compound has an azido group instead of a fluorine atom, which can lead to different reactivity and applications.
1,3,4,6-Tetra-o-acetyl-2-amino-2-deoxy-beta-d-glucopyranose: This derivative contains an amino group, making it useful in different biochemical contexts.
The uniqueness of this compound lies in its fluorine atom, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C14H19FO9 |
|---|---|
Molecular Weight |
350.29 g/mol |
IUPAC Name |
[(2S,3S,4S,5R,6R)-4,5,6-triacetyloxy-2-(fluoromethyl)oxan-3-yl] acetate |
InChI |
InChI=1S/C14H19FO9/c1-6(16)20-11-10(5-15)24-14(23-9(4)19)13(22-8(3)18)12(11)21-7(2)17/h10-14H,5H2,1-4H3/t10-,11-,12+,13-,14+/m1/s1 |
InChI Key |
NGYYXVXMDLMRLI-RGDJUOJXSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@H](O[C@@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)OC(=O)C)CF |
Canonical SMILES |
CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC(=O)C)CF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


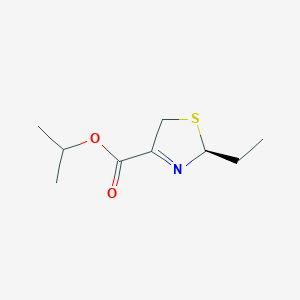
![Disodium;4-hydroxy-3-[[2-methyl-4-[(2-methyl-4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalene-1-sulfonate](/img/structure/B13828388.png)
![Ethyl 2-[[4-[4-(2-methoxyphenyl)-1-piperazinyl]butyl]amino]-4,6-dimethyl-5-pyrimidinecarboxylate](/img/structure/B13828392.png)
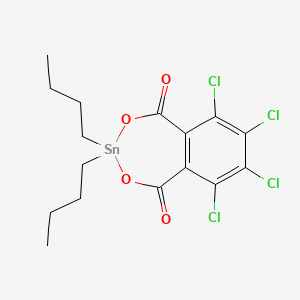
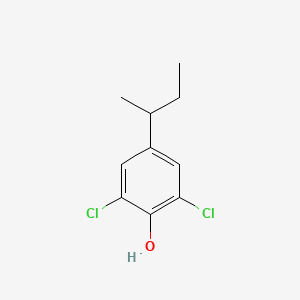
![(Z)-2-(2-(benzo[d][1,3]dioxol-5-yl)hydrazono)-3-oxo-3-phenyl-N-(m-tolyl)propanamide](/img/structure/B13828409.png)
![(4S)-4-[(1R)-1-hydroxy-2-[[1-(3-propan-2-ylphenyl)cyclopropyl]amino]ethyl]-19-methyl-11,16-dioxa-3,18-diazatricyclo[15.3.1.16,10]docosa-1(21),6(22),7,9,17,19-hexaen-2-one](/img/structure/B13828410.png)
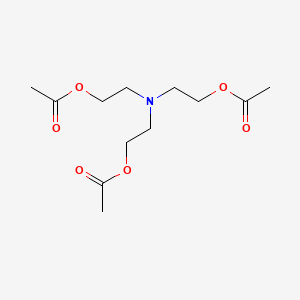
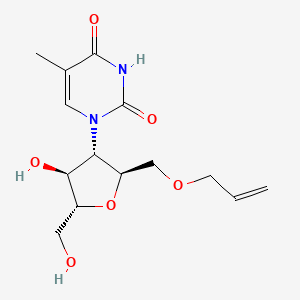
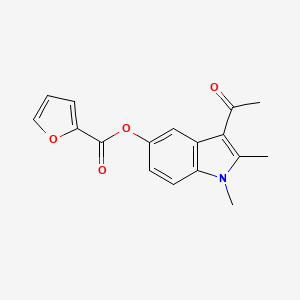
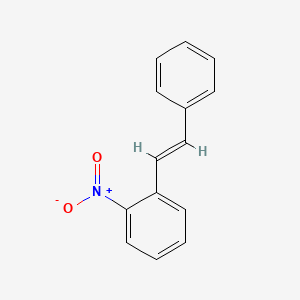
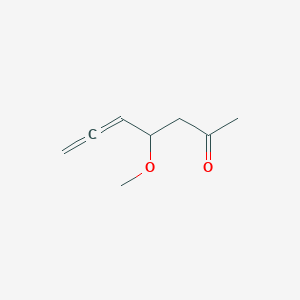
![1H-Inden-1-one,2-[2-(3-ethyl-2(3H)-benzothiazolylidene)ethylidene]-2,3-dihydro-](/img/structure/B13828456.png)
